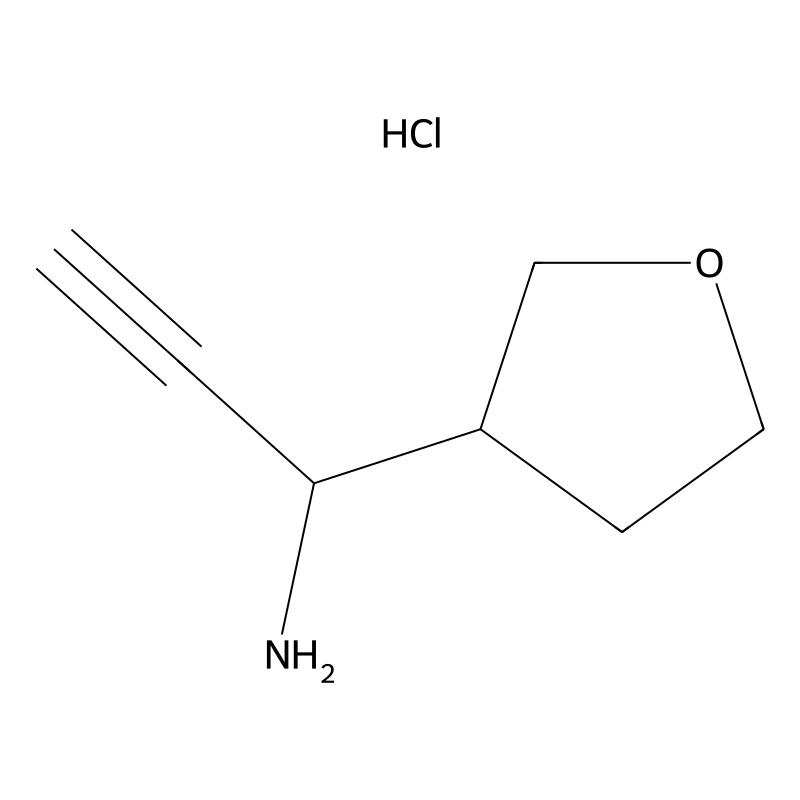

1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Suzuki–Miyaura Reaction in the Chemistry of Oxolan-2-ones

Specific Scientific Field: Organic Chemistry

Summary of the Application: The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used in organic chemistry, to synthesize carbon-carbon bonds. In this context, 1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride is used to synthesize novel oxolan-2-one derivatives.

Methods of Application or Experimental Procedures: The reactions of 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one with arylboronic acids in the presence of Pd(PPh3)4 and K2CO3 was used to synthesize novel oxolan-2-one derivatives—3-[(2-aryl)prop-2-en -1-yl]-5,5-dimethyloxolan-2-ones.

Results or Outcomes: The result of this reaction is the synthesis of novel oxolan-2-one derivatives.

Sonogashira Reaction of 5-substituted 3-(prop-2-yn-1-yl)oxolan-2-ones

Summary of the Application: The Sonogashira reaction is a cross-coupling reaction used in organic chemistry to create carbon-carbon bonds. In this context, 1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride is used in the synthesis of certain oxolan-2-one derivatives.

Methods of Application or Experimental Procedures: Palladium-catalyzed cross-coupling of 5-methyl- and 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes (dihaloheteroarenes) gave mixtures of the corresponding mono- and bis-coupling products.

Results or Outcomes: The result of this reaction is the synthesis of certain oxolan-2-one derivatives.

1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride is a small organic compound characterized by its unique structural features, which include an oxolane ring and a propargylamine group. The compound has the molecular formula and a molecular weight of approximately 161.63 g/mol. It is primarily recognized for its versatility in chemical synthesis and its potential applications in various fields, including medicinal chemistry and organic synthesis .

There is no scientific research available on the mechanism of action of this compound.

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction processes can convert the alkyne group into an alkene or alkane using hydrogen gas in the presence of palladium catalysts.

Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where it reacts with alkyl halides to form new carbon-nitrogen bonds.

The synthesis of 1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available oxolane and propargylamine.

- Reaction Conditions: A base such as sodium hydroxide or potassium carbonate is often employed to facilitate the reaction.

- Industrial Production: For large-scale production, continuous flow reactors may be utilized to ensure consistent quality and yield of the product .

1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride finds applications across various domains:

Organic Chemistry: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Research: The compound is used in studies related to enzyme inhibitors and as a precursor for biologically active molecules.

Industrial Use: It is involved in producing specialty chemicals and materials, such as polymers and coatings.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride. Here are notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Propargylamine Hydrochloride | Contains propargylamine group but lacks oxolane ring | Less versatile due to absence of oxolane structure |

| 1-(Tetrahydrofuran-3-yl)prop-2-yn-1-amine | Similar structure without hydrochloride salt | Affects solubility and reactivity |

| 3-Aminooxolane | Contains oxolane but lacks propargyl functionality | Different reactivity profile due to lack of alkyne |

The uniqueness of 1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride lies in its combination of both the oxolane ring and the propargylamine group, providing it with distinct reactivity and versatility that are valuable in diverse research fields .

1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride belongs to the propargylamine family, a class of compounds characterized by a terminal alkyne (HC≡C-) attached to an amine group. Structurally, it differs from simpler propargylamines (e.g., propargylamine, CID 17140) through the inclusion of a tetrahydrofuran (THF) ring at the 3-position of the propargyl chain. This substitution introduces steric and electronic effects, influencing reactivity and solubility.

The hydrochloride salt form stabilizes the amine group, preventing degradation and improving handling in synthetic workflows. This modification aligns with common practices in amine chemistry, where counterions like HCl are used to enhance stability.

Historical Development of Propargylamine Chemistry

Propargylamine chemistry traces its origins to early 20th-century studies on alkyne derivatives. The synthesis of propargylamines typically involves nucleophilic additions (e.g., alkynyl lithium reagents to imines) or transition-metal-catalyzed couplings (e.g., Sonogashira, A³ reactions).

For THF-substituted derivatives like 1-(oxolan-3-yl)prop-2-yn-1-amine hydrochloride, synthetic routes likely evolved from multicomponent reactions (e.g., aldehyde-amine-alkyne (A³) couplings). These methods enable atom-economical assembly of complex structures, including those with heterocyclic substituents.

Significance in Organic Synthesis Research

1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride serves as a building block in organic synthesis, particularly for:

- Heterocycle formation: The alkyne and THF moieties participate in cycloadditions (e.g., [3+2] reactions) to generate pyrroles, oxazoles, or benzofurans.

- Drug intermediates: Propargylamine derivatives are precursors to monoamine oxidase (MAO) inhibitors (e.g., rasagiline) and neuroprotective agents.

- Protecting group strategies: The THF ring may act as a temporary protecting group or a platform for further functionalization.

Physical Properties and Aggregation States

1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride is characterized by its distinctive physical properties that reflect its molecular structure and salt formation. The compound exists as a white crystalline powder at room temperature, representing the solid aggregation state typical of hydrochloride salts of organic amines [1] [2]. This solid-state configuration results from the ionic interactions between the protonated amine and the chloride anion, which contribute to the compound's thermal stability under ambient conditions.

The molecular weight of the hydrochloride salt is 161.63 g/mol [3] [4] [5] [1], calculated from the molecular formula C₇H₁₂ClNO. This represents an increase of 36.46 g/mol compared to the free base form (125.17 g/mol) [6], attributable to the addition of hydrogen chloride during salt formation. The relatively low molecular weight places this compound within the small molecule category, facilitating its handling and potential biological applications.

Storage characteristics indicate that the compound maintains stability when stored at room temperature [1] [2], suggesting adequate thermal stability for routine laboratory handling. The compound demonstrates a purity level of 95% [1] [2] as supplied commercially, indicating high chemical integrity suitable for research applications.

The physical state remains consistently solid under standard atmospheric conditions, with the powder form facilitating accurate weighing and dissolution procedures. The hydrochloride salt formation significantly enhances the compound's handling properties compared to the free base, which may exhibit different physical characteristics due to the basic nature of the amino group.

| Property | Value | Reference |

|---|---|---|

| Physical State | White Powder | [1] [2] |

| Molecular Formula | C₇H₁₂ClNO | [3] [4] [1] |

| Molecular Weight | 161.63 g/mol | [3] [4] [5] [1] |

| Storage Temperature | Room Temperature | [1] [2] |

| Commercial Purity | 95% | [1] [2] |

Spectroscopic Characteristics

The spectroscopic properties of 1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride provide detailed insights into its molecular structure and electronic environment. Based on the structural features present in the compound and established spectroscopic principles for similar molecular frameworks, several characteristic absorption patterns can be anticipated.

Infrared Spectroscopy Features

The compound's infrared spectrum exhibits characteristic absorption bands corresponding to its functional groups. The primary amine functionality in the hydrochloride salt form displays distinctive N-H stretching absorptions. Primary amines typically exhibit two characteristic peaks at approximately 3350 cm⁻¹ and 3450 cm⁻¹ corresponding to symmetric and asymmetric N-H stretching modes [7] [8] [9] [10]. However, in the hydrochloride salt form, these absorptions may be modified due to the protonation state and hydrogen bonding interactions with the chloride anion.

The alkyne functionality contributes a sharp, distinctive absorption band near 2100-2260 cm⁻¹, characteristic of the C≡C triple bond stretching vibration [11]. This absorption provides definitive identification of the propargyl moiety within the molecular structure.

The tetrahydrofuran ring system contributes C-H stretching absorptions in the 2850-3000 cm⁻¹ region and C-O stretching vibrations typically observed around 1000-1200 cm⁻¹. The cyclic ether functionality exhibits characteristic vibrations that distinguish it from linear ether systems.

Nuclear Magnetic Resonance Characteristics

¹H NMR spectroscopy reveals distinct chemical shift patterns for the various proton environments. The terminal alkyne proton appears as a characteristic triplet near 2.5-3.0 δ due to coupling with the adjacent methylene group [7] [8]. The methine proton attached to the amine group typically resonates around 3.5-4.0 δ, influenced by the electron-withdrawing effect of the nitrogen atom.

The tetrahydrofuran ring protons exhibit characteristic multipicity patterns, with the C-H protons adjacent to oxygen appearing more downfield (3.6-4.0 δ) compared to the methylene protons within the ring (1.8-2.5 δ) [12] [13]. The amine protons in the hydrochloride salt may appear as broad signals due to exchange processes and hydrogen bonding interactions.

¹³C NMR spectroscopy provides complementary structural information, with the alkyne carbons appearing in characteristic regions (65-85 δ for C≡C-H and 80-90 δ for C≡C-). The tetrahydrofuran carbons exhibit typical chemical shifts for cyclic ether systems, with oxygen-bearing carbons appearing around 65-70 δ [12].

| Spectroscopic Method | Characteristic Features | Chemical Shift/Frequency |

|---|---|---|

| IR - N-H Stretch | Primary amine (salt form) | 3200-3500 cm⁻¹ |

| IR - C≡C Stretch | Terminal alkyne | ~2100 cm⁻¹ |

| IR - C-O Stretch | Cyclic ether | 1000-1200 cm⁻¹ |

| ¹H NMR - Alkyne H | Terminal alkyne proton | 2.5-3.0 δ |

| ¹H NMR - CHN | Methine proton | 3.5-4.0 δ |

| ¹³C NMR - Alkyne C | Triple bond carbons | 65-90 δ |

Collision Cross Section Data

Ion mobility mass spectrometry provides valuable structural information through collision cross section (CCS) measurements, which reflect the three-dimensional shape and size of ionized molecules in the gas phase. For 1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride, predicted CCS values have been calculated for various ionization adducts using computational methods [14].

The protonated molecular ion [M+H]⁺ exhibits a predicted CCS value of 127.0 Ų at m/z 126.09134 [14]. This value reflects the compact nature of the molecule when protonated at the amine nitrogen, representing the most common ionization state in positive ion mode mass spectrometry. The relatively small CCS value is consistent with the compound's low molecular weight and the conformational constraints imposed by the tetrahydrofuran ring system.

Sodium and potassium adducts show slightly larger CCS values (135.0 Ų for [M+Na]⁺ and 133.3 Ų for [M+K]⁺), indicating modest expansion of the molecular structure upon coordination with alkali metal cations [14]. This increase reflects the larger ionic radius of the coordinated metals compared to the protonated form.

The ammonium adduct [M+NH₄]⁺ displays the largest CCS value at 146.3 Ų [14], suggesting a more extended conformation possibly due to additional hydrogen bonding interactions between the ammonium ion and the amine functionality.

Negative ion mode measurements show the deprotonated molecular ion [M-H]⁻ with a CCS of 128.7 Ų [14], comparable to the protonated form, indicating minimal structural differences between positive and negative ionization states.

Fragment ions resulting from water loss ([M+H-H₂O]⁺) exhibit reduced CCS values (115.4 Ų) [14], consistent with the loss of molecular volume upon dehydration. The various acetate and formate adducts show progressively larger CCS values (143.1-180.5 Ų) [14], reflecting the additional molecular volume contributed by these anionic adducts.

| Adduct | m/z | Predicted CCS (Ų) | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | 126.09134 | 127.0 | Positive ESI |

| [M+Na]⁺ | 148.07328 | 135.0 | Positive ESI |

| [M+K]⁺ | 164.04722 | 133.3 | Positive ESI |

| [M+NH₄]⁺ | 143.11788 | 146.3 | Positive ESI |

| [M-H]⁻ | 124.07678 | 128.7 | Negative ESI |

| [M+H-H₂O]⁺ | 108.08132 | 115.4 | Positive ESI |

| [M+HCOO]⁻ | 170.08226 | 143.1 | Negative ESI |

| [M+CH₃COO]⁻ | 184.09791 | 180.5 | Negative ESI |

These CCS measurements provide valuable orthogonal identification parameters for analytical applications, complementing traditional mass spectrometric and chromatographic techniques. The predicted values serve as reference standards for experimental validation and structural confirmation in complex analytical workflows [15] [16].

Solubility Profiles and Solution Behavior

The solubility characteristics of 1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride are significantly influenced by its salt formation and the presence of multiple polar functional groups within the molecular structure. The hydrochloride salt formation dramatically enhances water solubility compared to the free base form, a common phenomenon observed with amine hydrochloride salts.

Aqueous Solubility

The compound demonstrates enhanced water solubility due to the ionic character imparted by the hydrochloride salt formation [1] [2]. The protonated amine group forms ionic interactions with the chloride anion, creating a zwitterionic-like species that readily interacts with water molecules through hydrogen bonding and electrostatic interactions. The tetrahydrofuran ring system contributes additional hydrophilic character through its oxygen atom, which can serve as a hydrogen bond acceptor [13].

Water solubility is further enhanced by the relatively small molecular size and the absence of extensive hydrophobic regions within the molecular structure. The compact nature of the molecule, combined with its polar functionalities, promotes dissolution in aqueous media under physiological conditions.

Organic Solvent Compatibility

The compound exhibits moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and alcoholic solvents [1] [2]. The presence of the tetrahydrofuran ring system provides compatibility with ether-based solvents, while the amine functionality ensures dissolution in polar environments.

Limited solubility is expected in non-polar solvents such as hydrocarbons, chlorinated solvents, and aromatic solvents due to the predominantly polar character of the molecule. The hydrochloride salt form particularly restricts solubility in non-polar media due to the ionic nature of the salt bridge.

Solution Stability

In aqueous solution, the compound maintains chemical stability under neutral to mildly acidic conditions [17]. The hydrochloride salt provides buffering capacity that helps maintain solution pH within acceptable ranges for analytical applications. The terminal alkyne functionality remains stable under normal storage conditions, although prolonged exposure to strongly basic conditions may lead to potential side reactions.

pH-Dependent Behavior

The solution behavior demonstrates pH-dependent characteristics due to the basic nature of the amine functionality. In acidic solutions, the compound exists predominantly in the protonated form, maintaining high water solubility. Under basic conditions, deprotonation may occur, potentially affecting solubility and leading to precipitation of the free base form.

| Solvent Type | Predicted Solubility | Mechanism |

|---|---|---|

| Water | High | Ionic interactions, H-bonding |

| Methanol/Ethanol | Good | H-bonding, polar interactions |

| DMSO | Good | Polar aprotic dissolution |

| Acetonitrile | Moderate | Polar interactions |

| Dichloromethane | Limited | Minimal polar interactions |

| Hexane | Poor | Incompatible polarity |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant